molecular formula C8H3Cl3N2S B2855640 5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole CAS No. 338407-85-5

5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole

Cat. No. B2855640
CAS RN: 338407-85-5
M. Wt: 265.54
InChI Key: FFLPWKPHQPUGCS-UHFFFAOYSA-N
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Description

5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole (5-Cl-4-DCPT) is an organosulfur compound that has been studied for its potential applications in medicinal chemistry and biochemistry. It is a thiadiazole derivative that can be synthesized from the reaction of 2,4-dichlorophenol and sodium thiocyanate in the presence of a base. 5-Cl-4-DCPT has been demonstrated to exhibit a wide range of biological activities, including antifungal, antibacterial, antileishmanial, and anti-inflammatory properties. Additionally, it has been studied for its potential use in the treatment of cancer and as an antioxidant.

Scientific Research Applications

Corrosion Inhibition

Corrosion Behavior of Mild Steel : The use of thiadiazoles as corrosion inhibitors for mild steel in acidic environments has been investigated. Studies demonstrate that certain thiadiazole derivatives exhibit significant corrosion inhibition properties, attributed to their chemical structure and ability to form protective layers on the metal surface. This application is critical in industrial settings where metal longevity is paramount (Bentiss et al., 2007).

Chemical Synthesis and Structural Analysis

Structural and Electronic Properties : Research on the crystal and molecular structure of thiadiazole derivatives, including their synthesis, characterization by spectroscopic techniques, and theoretical analysis using density functional theory (DFT), provides insight into their structural geometry and electronic properties. Such studies are essential for understanding the reactivity and potential applications of these compounds in various fields (Kerru et al., 2019).

Antimicrobial and Antiviral Applications

Synthesis for Antimicrobial Activity : Thiadiazole derivatives have been synthesized and evaluated as antimicrobial agents. The synthesis process involves multiple steps, including esterification and hydrazinolysis, to produce compounds with potential antimicrobial properties. Such research highlights the versatility of thiadiazoles in developing new antimicrobial agents (Sah et al., 2014).

Antiviral Activity Evaluation : The antiviral properties of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides against tobacco mosaic virus demonstrate the potential of thiadiazole derivatives in viral inhibition. The study involves the synthesis of new derivatives and their subsequent evaluation for antiviral activity, offering a pathway for developing novel antiviral compounds (Chen et al., 2010).

Material Science and Chemistry

Molecular Dynamics and Quantum Chemical Studies : The investigation of thiadiazole derivatives against corrosion of iron through quantum chemical and molecular dynamics simulation studies provides a deep understanding of their inhibition performances. This research is crucial for designing more effective corrosion inhibitors based on thiadiazole structures (Kaya et al., 2016).

properties

IUPAC Name

5-chloro-4-(2,4-dichlorophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3N2S/c9-4-1-2-5(6(10)3-4)7-8(11)14-13-12-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLPWKPHQPUGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole

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